BRD0705 -

BRD0705

Catalog Number: EVT-2726893
CAS Number:
Molecular Formula: C20H23N3O
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRD0705 is a selective inhibitor of glycogen synthase kinase 3 alpha, developed as part of a series of compounds aimed at exploiting the structural differences between the isoforms of glycogen synthase kinase 3, specifically glycogen synthase kinase 3 alpha and glycogen synthase kinase 3 beta. This compound has shown promise in various preclinical studies, particularly in the context of treating acute myeloid leukemia and other central nervous system disorders.

Source

BRD0705 was synthesized by researchers at the Broad Institute and has been characterized in multiple studies for its selectivity and efficacy against specific biological targets. It is part of a broader investigation into the role of glycogen synthase kinase 3 in cellular signaling pathways and disease mechanisms.

Classification

BRD0705 falls under the category of small molecule inhibitors that target protein kinases. Specifically, it is classified as a selective inhibitor for glycogen synthase kinase 3 alpha due to its unique binding characteristics that differentiate it from other kinases.

Synthesis Analysis

Methods

The synthesis of BRD0705 involves several steps that focus on optimizing its binding affinity and selectivity for glycogen synthase kinase 3 alpha. The compound was designed based on structural insights into the ATP-binding site of glycogen synthase kinase 3 alpha and beta, utilizing a combination of medicinal chemistry techniques.

Technical Details:

  • The synthesis process includes modifications to the core structure to enhance selectivity, such as varying substituents at specific positions on the molecule.
  • The use of high-throughput screening methods allowed for the rapid evaluation of compound efficacy against a panel of kinases.
Molecular Structure Analysis

Structure

BRD0705's molecular structure is characterized by specific functional groups that confer its selectivity for glycogen synthase kinase 3 alpha. The key features include:

  • A core scaffold that interacts with the ATP-binding site.
  • Selective modifications at the hinge region that distinguish it from glycogen synthase kinase 3 beta.

Data:

  • Molecular formula: C₁₈H₁₈N₄O₃S
  • Molecular weight: Approximately 366.43 g/mol.
Chemical Reactions Analysis

Reactions

The chemical reactions involving BRD0705 primarily focus on its interaction with glycogen synthase kinase 3 alpha. The compound acts by binding to the ATP-binding pocket, inhibiting the phosphorylation activity of the enzyme.

Technical Details:

  • The mechanism involves competitive inhibition where BRD0705 competes with ATP for binding to the active site.
  • Studies have shown that BRD0705 effectively reduces phosphorylation levels of downstream targets involved in cell proliferation and differentiation.
Mechanism of Action

Process

BRD0705 exerts its effects through a well-defined mechanism involving inhibition of glycogen synthase kinase 3 alpha activity. This inhibition leads to alterations in various signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

Data:

  • Inhibition of glycogen synthase kinase 3 alpha by BRD0705 results in decreased transcriptional programs associated with stemness in acute myeloid leukemia cells.
  • The compound has been shown to induce differentiation in myeloid cells while sparing normal hematopoietic cells, highlighting its therapeutic potential with reduced toxicity.
Physical and Chemical Properties Analysis

Physical Properties

BRD0705 is a solid at room temperature with moderate solubility in organic solvents. Its stability under physiological conditions has been assessed through various assays.

Chemical Properties

BRD0705 exhibits properties typical of small molecule kinase inhibitors:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Maintains structural integrity under standard laboratory conditions.

Relevant Data or Analyses:

  • The compound's stability profile suggests suitability for in vivo studies, with favorable pharmacokinetic properties observed in preliminary tests.
Applications

Scientific Uses

BRD0705 has been investigated for its potential applications in treating several conditions:

  • Acute Myeloid Leukemia: Demonstrated efficacy in inducing differentiation and impairing colony formation in leukemic cells without affecting normal cells.
  • Central Nervous System Disorders: Research indicates potential benefits in restoring cognitive functions affected by dysregulated glycogen synthase kinase 3 activity.
Introduction to Glycogen Synthase Kinase 3 Isoform-Specific Targeting in Disease Pathophysiology

Glycogen Synthase Kinase 3 (Glycogen Synthase Kinase 3) exists as two paralogs—Glycogen Synthase Kinase 3α and Glycogen Synthase Kinase 3β—encoded by distinct genes (GSK3A and GSK3B). These isoforms share 98% sequence identity in their catalytic kinase domains but diverge in their N- and C-terminal regulatory regions, leading to both overlapping and unique biological functions [3] [7]. Dysregulation of Glycogen Synthase Kinase 3 signaling is implicated in diverse pathologies, including neurodegenerative disorders, metabolic syndromes, and cancer. In oncology, the two paralogs exhibit context-dependent roles: Glycogen Synthase Kinase 3β often acts as a tumor promoter in solid tumors, while Glycogen Synthase Kinase 3α drives pathogenesis in hematologic malignancies like acute myeloid leukemia [1] [6] [9]. This functional dichotomy necessitates paralog-specific therapeutic strategies.

Role of Glycogen Synthase Kinase 3α/Glycogen Synthase Kinase 3β Paralogs in Oncogenic Signaling and Hematopoietic Malignancies

Glycogen Synthase Kinase 3 paralogs regulate multiple oncogenic pathways:

  • Wnt/β-Catenin Pathway: Both paralogs phosphorylate β-catenin, targeting it for proteasomal degradation. Dual inhibition stabilizes β-catenin, activating pro-survival genes [1] [3].
  • Hematopoietic Malignancies: Genetic ablation studies reveal paralog-specific functions. GSK3β knockout in murine hematopoietic stem cells induces myelodysplasia, whereas GSK3α knockout does not perturb hematopoiesis [2]. Conversely, Glycogen Synthase Kinase 3α suppression impairs acute myeloid leukemia cell differentiation and colony formation without affecting normal hematopoietic cells [1] [8].
  • Transcription and Metabolism: Glycogen Synthase Kinase 3α regulates c-Myc and nuclear factor kappa B signaling in acute myeloid leukemia, sustaining stemness and proliferation [8]. Glycogen Synthase Kinase 3β modulates hypoxia-inducible factor 1α and nuclear factor kappa B in solid tumors, promoting angiogenesis and invasion [6] [9].

Table 1: Oncogenic Functions of Glycogen Synthase Kinase 3 Paralogs in Select Cancers

Cancer TypeGlycogen Synthase Kinase 3α RoleGlycogen Synthase Kinase 3β Role
Acute Myeloid LeukemiaDrives differentiation blockade and stemness; essential for MLL-AF9-driven leukemogenesis [1] [8]Limited role; knockout does not induce transformation [2]
Pancreatic CancerModest contribution to cell survivalSustains proliferation, chemoresistance, and nuclear factor kappa B activation [9]
GlioblastomaNot well characterizedPromotes invasion and radioresistance [6]

Limitations of Pan-Glycogen Synthase Kinase 3 Inhibition: β-Catenin Stabilization and Neoplastic Risks

Concurrent inhibition of both Glycogen Synthase Kinase 3α and Glycogen Synthase Kinase 3β poses significant safety concerns:

  • β-Catenin Stabilization: Dual inhibitors (e.g., LY2090314, Tideglusib) stabilize β-catenin, triggering Wnt pathway activation. This promotes self-renewal in leukemia-initiating cells and accelerates solid tumor growth [1] [3] [8].
  • Therapeutic Failures: Clinical trials of pan-Glycogen Synthase Kinase 3 inhibitors in acute myeloid leukemia and Alzheimer’s disease were halted due to lack of efficacy and neoplastic risks [5] [8].
  • Compensatory Mechanisms: Pan-inhibition disrupts paralog-specific substrate networks, potentially activating escape pathways. For example, Glycogen Synthase Kinase 3β suppression alone upregulates Glycogen Synthase Kinase 3α in some contexts, diminishing efficacy [7].

Table 2: Consequences of Pan vs. Selective Glycogen Synthase Kinase 3 Inhibition

ParameterPan-Glycogen Synthase Kinase 3 InhibitionGlycogen Synthase Kinase 3α-Selective Inhibition (BRD0705)
β-Catenin StabilizationMarked increase in protein levels and nuclear translocation [1] [8]No detectable change [1] [8]
Leukemia Stem Cell Self-RenewalEnhanced colony formation and serial replating capacity [8]Impaired colony formation and differentiation [1]
Viability of Normal CellsToxic to hematopoietic progenitors [2]No adverse effects on hematopoiesis [8]

Rationale for Paralog-Selective Inhibition in Precision Oncology

The structural and functional divergence of Glycogen Synthase Kinase 3 paralogs enables rational design of selective agents:

  • Structural Basis for Selectivity: A single amino acid difference exists in the ATP-binding hinge region—aspartate 133 in Glycogen Synthase Kinase 3β versus glutamate 196 in Glycogen Synthase Kinase 3α. This "switch" allows discrimination via hydrogen-bond interactions [4] [8] [10].
  • BRD0705 Design Strategy: Exploiting this divergence, BRD0705 was engineered as a pyrazolo-tetrahydroquinolinone compound forming a tridentate hydrogen bond with Glycogen Synthase Kinase 3α’s glutamate 196. X-ray crystallography (PDB: 5KPL) confirms negligible binding to Glycogen Synthase Kinase 3β due to steric and electrostatic mismatches [8] [10].
  • Therapeutic Advantages:
  • Precision: 8-fold selectivity for Glycogen Synthase Kinase 3α over Glycogen Synthase Kinase 3β (Half-maximal inhibitory concentration: 0.045 μM vs. 0.350 μM) [1].
  • Safety: Avoids β-catenin-driven oncogenesis and spares normal hematopoiesis [2] [8].
  • Efficacy: Induces myeloid differentiation and reduces leukemia initiation in acute myeloid leukemia xenografts [8].

Table 3: BRD0705 Selectivity and Cellular Activity Profile

PropertyValue/OutcomeMethod
Glycogen Synthase Kinase 3α Half-maximal inhibitory concentration0.045 μMKinase activity assay
Glycogen Synthase Kinase 3β Half-maximal inhibitory concentration0.350 μMKinase activity assay
Kinome Selectivity>100-fold selective against 311 kinasesKINOMEscan profiling [1]
β-Catenin StabilizationNot detected at therapeutic dosesWestern blot/immunofluorescence [8]
Acute Myeloid Leukemia DifferentiationCD11b/CD14 upregulation in cell lines and primary samplesFlow cytometry [1]

Properties

Product Name

BRD0705

IUPAC Name

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1

InChI Key

NCKLQXXBRWCYMA-FQEVSTJZSA-N

SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Solubility

not available

Canonical SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Isomeric SMILES

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.